molecular formula C19H20N2O2S3 B2727674 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 898407-90-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2727674
CAS RN: 898407-90-4
M. Wt: 404.56
InChI Key: UVZAULDZTYYZTR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S3 and its molecular weight is 404.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilatory Activity

Derivatives of isoquinolinesulfonamide, such as those studied by Morikawa, Sone, and Asano (1989), have been synthesized and shown to possess significant vasodilatory activity. These compounds were evaluated for their ability to increase arterial blood flow, demonstrating potential applications in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).

Inhibition of Phenylethanolamine N-Methyltransferase

Blank, Krog, Weiner, and Pendleton (1980) explored tetrahydroisoquinoline sulfonanilides for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. This research indicates the compound's potential utility in studying neurotransmitter regulation and cardiovascular health (Blank, Krog, Weiner, & Pendleton, 1980).

Tautomerism Study

The study of tautomeric equilibria of dihydroxyquinolines by Ruano, Pedegral, and Rodriguez (1991) reveals insights into the structural dynamics and potential pharmacological applications of these compounds. This research could provide a foundation for further investigation into the properties and applications of the target compound (Ruano, Pedegral, & Rodriguez, 1991).

Synthesis and Structural Study

Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, and Büyükgüngör (2008) focused on the synthesis and structural analysis of a complex tetrahydroisoquinoline derivative, providing valuable information on molecular geometry and potential interactions. This research can help in understanding the molecular design and functionality of related sulfonamide compounds (Akkurt et al., 2008).

Carbonic Anhydrase Inhibition

Compounds with sulfonamide groups have been identified as potent inhibitors of carbonic anhydrase isoenzymes, as explored by Supuran, Maresca, Gregáň, and Remko (2013). This suggests potential applications in therapeutic development for conditions like glaucoma, epilepsy, and mountain sickness (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S3/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZAULDZTYYZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

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